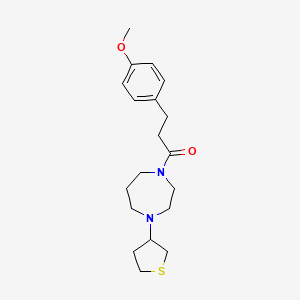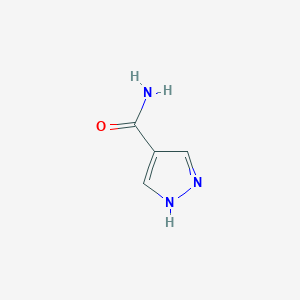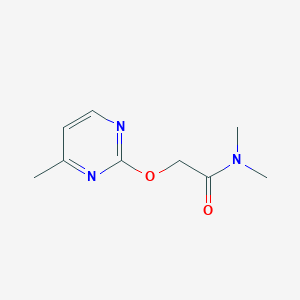
2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is a chemical compound with the molecular formula C15H22N2O3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted significant attention due to their biological importance . While specific synthesis methods for 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide are not available in the retrieved data, indole derivatives are generally synthesized via various methods, including Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is characterized by the presence of an indole ring, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .Chemical Reactions Analysis
While specific chemical reactions involving 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide are not available in the retrieved data, indole derivatives are known to undergo various chemical reactions. For instance, they can participate in free radical reactions .Aplicaciones Científicas De Investigación
Comparative Metabolism in Herbicides
Acetochlor, alachlor, butachlor, and metolachlor, related to the chemical structure of interest, are studied for their metabolic pathways in human and rat liver microsomes. These herbicides are known to be carcinogenic in rats, and their metabolites are studied for their role in carcinogenicity. This research is significant in understanding the metabolic activation pathways leading to DNA-reactive compounds in herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Novel Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, which are structurally related, are synthesized and characterized for their coordination complexes and antioxidant activities. These studies are vital in understanding the potential medicinal applications of such compounds (Chkirate et al., 2019).
Herbicide Distribution in the Environment
Research on acetochlor, a compound with structural similarities, provides insights into its distribution in the hydrologic system. This study is crucial for understanding environmental impacts and the movement of such compounds in natural water systems (Kolpin, Nations, Goolsby, & Thurman, 1996).
Enzyme Inhibitory Activities of Analogue Compounds
Compounds analogous to 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide are synthesized and evaluated for their inhibitory potential against various enzymes. This research contributes to understanding these compounds' therapeutic potentials and interactions with biological systems (Virk et al., 2018).
Photodegradation and Environmental Stability
The study of acetochlor's photodegradation in water provides insights into the environmental stability and degradation pathways of similar compounds. Understanding these pathways is essential for environmental risk assessment and management (Zheng & Ye, 2003).
Direcciones Futuras
The future directions for the study of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide and similar indole derivatives include the exploration of their diverse biological activities and potential therapeutic applications . There is also interest in developing novel methods of synthesis for these compounds .
Propiedades
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-20-10-15(19)16-9-14(18)12-4-5-13-11(8-12)6-7-17(13)2/h4-5,8,14,18H,3,6-7,9-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBZZQBBCBBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid](/img/structure/B2613477.png)




![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2613485.png)
![5-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2613486.png)



![Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2613492.png)


![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2613499.png)